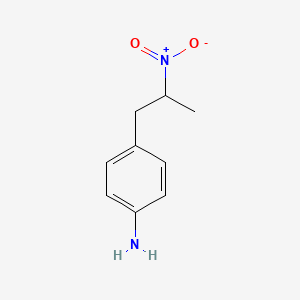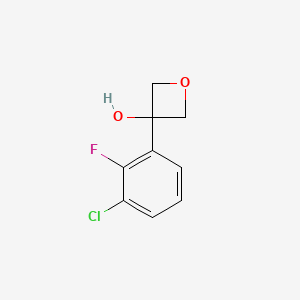
3-(3-chloro-2-fluorophenyl)-3-Oxetanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-chloro-2-fluorophenyl)-3-Oxetanol is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, attached to an oxetane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-2-fluorophenyl)-3-Oxetanol typically involves the reaction of 3-chloro-2-fluorophenyl derivatives with oxetane precursors under specific conditions. One common method includes the use of 3-chloro-2-fluorophenyl isocyanate as a starting material . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the oxetane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to obtain the final product.
化学反应分析
Types of Reactions
3-(3-chloro-2-fluorophenyl)-3-Oxetanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of different alcohols or hydrocarbons.
Substitution: Halogen substitution reactions can occur, leading to the formation of different substituted phenyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives, while substitution reactions can produce various halogenated phenyl compounds.
科学研究应用
3-(3-chloro-2-fluorophenyl)-3-Oxetanol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(3-chloro-2-fluorophenyl)-3-Oxetanol involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity and function. The pathways involved in these interactions can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
3-Chloro-2-fluorophenyl isocyanate: A related compound used in the synthesis of 3-(3-chloro-2-fluorophenyl)-3-Oxetanol.
3-Chloro-2-fluorophenylboronic acid: Another similar compound with different functional groups and applications.
(3-Chloro-2-fluorophenyl)methanamine: A compound with a similar phenyl ring structure but different substituents.
Uniqueness
This compound is unique due to its specific combination of chloro and fluoro substituents on the phenyl ring and the presence of the oxetane ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
属性
分子式 |
C9H8ClFO2 |
|---|---|
分子量 |
202.61 g/mol |
IUPAC 名称 |
3-(3-chloro-2-fluorophenyl)oxetan-3-ol |
InChI |
InChI=1S/C9H8ClFO2/c10-7-3-1-2-6(8(7)11)9(12)4-13-5-9/h1-3,12H,4-5H2 |
InChI 键 |
OYKUDLFZUMDJPO-UHFFFAOYSA-N |
规范 SMILES |
C1C(CO1)(C2=C(C(=CC=C2)Cl)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


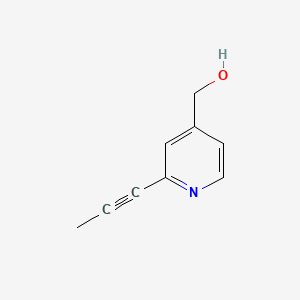
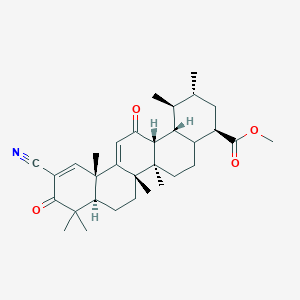
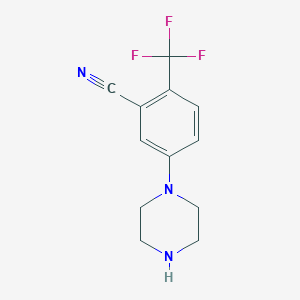
![N-[(4,6-dichloropyrimidin-2-yl)methylidene]hydroxylamine](/img/structure/B13917766.png)
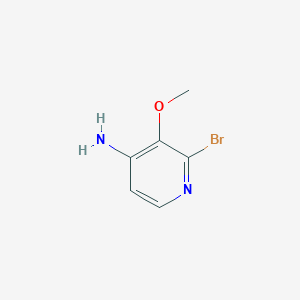
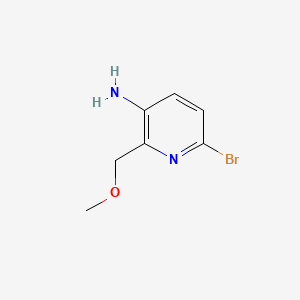
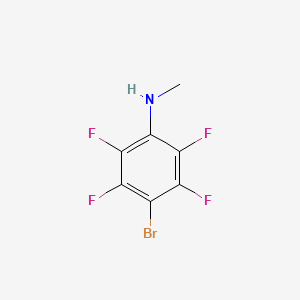
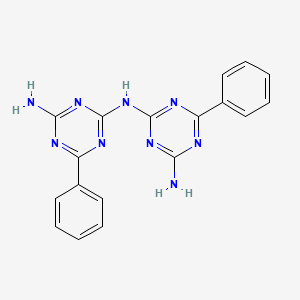
![N-[4-({3-[2-(methylamino)pyrimidin-4-yl]pyridin-2-yl}oxy)naphthalen-1-yl]-6-(trifluoromethyl)-1H-benzimidazol-2-amine](/img/structure/B13917794.png)
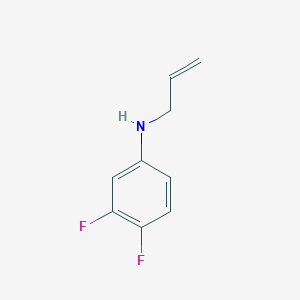
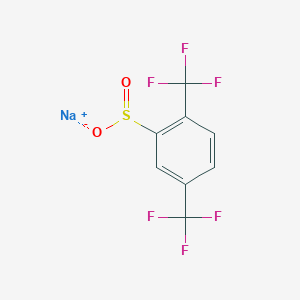
![Methyl 6-bromo-5-methylbenZo[b]thiophene-2-carboxylate](/img/structure/B13917818.png)
